molecular formula C15H16N4 B2753464 5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 852940-52-4

5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B2753464
CAS RN: 852940-52-4
M. Wt: 252.321
InChI Key: PDGMDLPWPGHAPU-UHFFFAOYSA-N
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Description

5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in the field of drug discovery. This compound is a pyrrolopyrimidine derivative that exhibits a unique set of biochemical and physiological effects, making it a promising candidate for the development of new therapeutic agents. In

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Medicinal and Pharmaceutical Importance

Pyrimidine and its derivatives, including pyrrolopyrimidines, are pivotal in the development of new therapeutic agents. These compounds exhibit a wide range of biological activities, serving as the backbone for many drugs targeting various diseases. The structural analogy of pyrimidine to DNA and RNA bases makes it particularly relevant for designing drugs that interact with biological macromolecules, leading to applications in anticancer, antiviral, and antibacterial therapies (Parmar, Vala, & Patel, 2023).

Pyrimidine in Drug Discovery

Role in Developing CNS Acting Drugs

Functional chemical groups containing pyrimidine are being explored for their potential in synthesizing compounds with central nervous system (CNS) activity. This exploration is driven by the increasing prevalence of CNS disorders and the adverse effects associated with many existing CNS drugs. Pyrimidine derivatives offer a promising scaffold for developing novel treatments with better safety profiles (Saganuwan, 2017).

Pyrimidine and Its Broader Impacts

Biological Significance and Applications

Beyond therapeutic applications, pyrimidine derivatives also find relevance in biological research, including studies on DNA adduct formation and mutagenesis. Their structural diversity and ability to participate in a wide range of chemical reactions make them suitable for investigating biological mechanisms and potential hazards related to carcinogenesis and other pathological conditions (Hecht, 2002).

Pyrimidine in Optoelectronics

Optoelectronic Materials

The incorporation of pyrimidine rings into π-extended conjugated systems has shown great promise for the creation of novel optoelectronic materials. These materials are being developed for use in electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the versatility of pyrimidine beyond its traditional medicinal applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

5,6-dimethyl-7-(3-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-9-5-4-6-12(7-9)19-11(3)10(2)13-14(16)17-8-18-15(13)19/h4-8H,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGMDLPWPGHAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C3=C(N=CN=C32)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321769
Record name 5,6-dimethyl-7-(3-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677426
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

852940-52-4
Record name 5,6-dimethyl-7-(3-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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